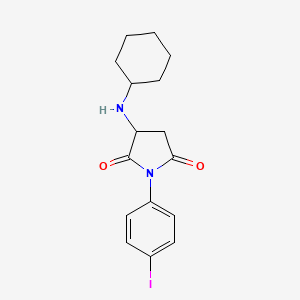
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as CIQ, is a chemical compound that has gained significant attention in the field of neuroscience research. CIQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor that is widely expressed in the central nervous system.
作用機序
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione acts as a competitive antagonist of α7 nAChRs, which are involved in the regulation of various physiological processes, including learning and memory, attention, and inflammation. By blocking the activity of α7 nAChRs, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and physiological effects:
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of immune function. 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in various disease models, including ischemia and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of using 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for α7 nAChRs. This allows researchers to specifically target these receptors and investigate their role in various physiological and pathological processes. However, one of the limitations of using 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, including the investigation of its effects in other disease models, the development of more potent and selective α7 nAChR antagonists, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the underlying mechanisms of α7 nAChR modulation and to identify potential downstream targets for therapeutic intervention.
Conclusion:
In conclusion, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a potent and selective antagonist of α7 nAChRs that has significant potential for scientific research in the field of neuroscience. Its unique mechanism of action and range of biochemical and physiological effects make it a valuable tool for investigating the role of α7 nAChRs in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione and to identify new targets for therapeutic intervention.
合成法
The synthesis of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-iodoaniline with ethyl acetoacetate to form 1-(4-iodophenyl)-2,5-pyrrolidinedione. This intermediate is then reacted with cyclohexylamine to form 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The overall yield of the synthesis is approximately 20%.
科学的研究の応用
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been extensively used in scientific research to study the role of α7 nAChRs in various physiological and pathological processes. For example, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been used to investigate the involvement of α7 nAChRs in cognitive function, anxiety, depression, and addiction. 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been used to study the effects of α7 nAChRs in various disease models, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
3-(cyclohexylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNHAZJYIVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)
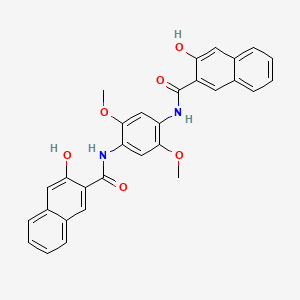
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)
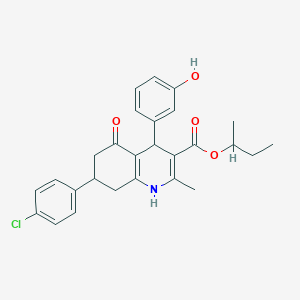
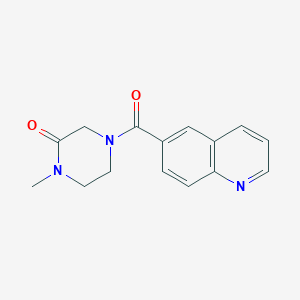
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)


![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
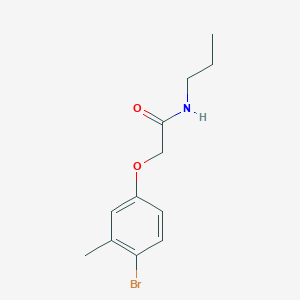
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)